molecular formula C10H6N2O4 B6595378 1,2-Dinitronaphthalene CAS No. 24934-47-2

1,2-Dinitronaphthalene

Cat. No.: B6595378
CAS No.: 24934-47-2
M. Wt: 218.17 g/mol
InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
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Description

1,2-Dinitronaphthalene (C₁₀H₆N₂O₄) is a nitroaromatic compound featuring two nitro (-NO₂) groups at the 1- and 2-positions of the naphthalene ring. Dinitronaphthalenes are primarily used as intermediates in organic synthesis, particularly in catalytic hydrogenation to produce diamines for polymers, dyes, and pharmaceuticals .

Properties

IUPAC Name

1,2-dinitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFCDGEFCOQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947815
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24934-47-2, 27478-34-8
Record name 1,2-Dinitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinitronaphthalene
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Preparation Methods

Mixed Acid Nitration

The classic mixed acid (HNO₃/H₂SO₄) system, while effective for mono- and di-nitration of naphthalene, predominantly yields 1,5- and 1,8-dinitronaphthalene. Key parameters from analogous syntheses include:

ParameterTypical RangeImpact on Regioselectivity
Temperature15–80°CHigher temps favor isomerization
SolventCH₂Cl₂, C₂H₄Cl₂Polarity modulates nitronium activity
Nitration time6–12 hoursProlonged reaction increases di-nitration

For 1,2-dinitronaphthalene, preliminary studies suggest that ultra-low temperatures (-20°C) combined with diluted nitric acid (≤20%) could suppress meta-directing effects, though yields remain suboptimal (<15%).

Microchannel Reactor Technology

Microfluidic systems enhance mass transfer and thermal control, enabling precise nitration. In the synthesis of 1,5- and 1,8-dinitronaphthalene, microchannel reactors achieved 85–92% yields by maintaining:

  • Residence time : 2–5 minutes

  • Molar ratio (naphthalene:HNO₃): 1:3–1:8

  • Flow rates : 10–50 mL/min (organic phase), 5–12 mL/min (HNO₃)

Adapting these conditions for this compound would require redesigning mixing modules to favor ortho-nitration, potentially through staggered herringbone geometries that induce turbulent flow.

Radical-Mediated Pathways

Gas-phase reactions involving OH and NO₃ radicals offer an alternative route. Computational studies at the BB1K/6-31+G(d,p) level reveal:

  • OH addition : Forms 1-nitronaphthalene-2-yl radical (barrier: 8.2 kcal/mol).

  • NO₃ addition : Generates 1-nitro-2-nitratonaphthalene (rate constant: 3.5×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹).

While atmospheric in origin, these mechanisms inspire liquid-phase methods using photochemical initiation (e.g., UV/NO₂ systems) to bypass traditional EAS limitations.

Directed Nitration via Functional Groups

Introducing temporary directing groups could override inherent regioselectivity. For example:

  • Sulfonation : Sulfonic acid groups at C2 direct nitration to C1, followed by desulfonation and second nitration at C2.

  • Coordination-assisted nitration : Metal-organic frameworks (MOFs) with Lewis acid sites (e.g., Mg²⁺, Ca²⁺) polarize NO₂⁺ orientation.

The latter approach, demonstrated for 4,8-dinitronaphthalene-2,6-dicarboxylic acid , could be adapted by substituting carboxylates with ortho-directing ligands.

Chemical Reactions Analysis

1,2-Dinitronaphthalene undergoes various chemical reactions, including:

    Nitration: Further nitration can lead to the formation of trinitronaphthalene derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds
1,2-DNN serves as a crucial intermediate in the synthesis of various organic compounds, particularly dyes and pigments. Its nitro groups allow for further chemical modifications, making it versatile in organic synthesis. The compound can undergo reduction to form aminonaphthalene derivatives or participate in nucleophilic substitution reactions to yield substituted naphthalene derivatives .

Reactivity and Functionalization
1,2-DNN is known for its reactivity due to the presence of nitro groups. It can be reduced using hydrogen gas in the presence of catalysts like palladium, enabling the production of valuable amino derivatives. Additionally, it can be oxidized to generate other nitro derivatives or substituted through nucleophilic attacks by hydroxide ions.

Biological Research

Genotoxicity Studies
Research has investigated the potential genotoxic effects of 1,2-DNN on biological systems. Studies have shown that exposure to dinitronaphthalenes may lead to DNA damage, highlighting the importance of understanding its interactions with biological molecules for safety assessments in environments where such compounds are present.

Medicinal Applications

Drug Development
The compound is explored as a precursor in pharmaceutical chemistry. Its structural properties allow for modifications that could lead to the development of new therapeutic agents. The potential for creating nitrogen-containing heterocycles from 1,2-DNN makes it a candidate for drug discovery initiatives .

Industrial Applications

Production of Polyurethanes
In industrial settings, 1,2-DNN is utilized in the production of polyurethane intermediates. Its reactivity facilitates the synthesis of polyfunctional compounds necessary for producing high-performance materials used in coatings, adhesives, and foams .

Explosives Manufacturing
Dinitronaphthalenes are also significant in the explosives industry. 1,2-DNN can be involved in formulations that require specific energetic properties. Its stability and reactivity make it suitable for creating explosives with controlled detonation characteristics .

Case Study 1: Eco-Friendly Synthesis

A recent study demonstrated a method for synthesizing dinitronaphthalene using nitrogen dioxide as a nitrating agent over HY zeolite catalysts. This approach achieved a total selectivity of 87.6% for valuable dinitronaphthalene compounds while minimizing environmental impact compared to traditional methods involving mixed acid nitration .

Case Study 2: Genotoxicity Assessment

A comprehensive study assessed the genotoxic potential of 1,2-DNN through various assays that measured DNA damage in mammalian cells. Results indicated that exposure led to significant DNA strand breaks, emphasizing the need for careful handling and regulation of this compound in industrial applications .

Summary Table of Applications

Application AreaSpecific UsesKey Insights
Chemical Synthesis Intermediates for dyes and pigmentsVersatile functionalization options available
Biological Research Genotoxicity studiesPotential DNA damage observed
Medicinal Chemistry Precursor for drug developmentUseful for synthesizing nitrogen-containing heterocycles
Industrial Production Polyurethane intermediatesEssential for high-performance materials
Explosives Formulations requiring specific propertiesStability and controlled reactivity

Mechanism of Action

The mechanism of action of 1,2-Dinitronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amino groups or substitution reactions. The pathways involved in these transformations are influenced by the specific conditions and reagents used in the reactions .

Comparison with Similar Compounds

Isomeric Dinitronaphthalenes

Dinitronaphthalene isomers differ in nitro group positions, significantly affecting their physicochemical and toxicological properties.

Table 1: Physical Properties of Dinitronaphthalene Isomers

Property 1,5-Dinitronaphthalene 1,8-Dinitronaphthalene
CAS Number 605-71-0 602-38-0
Molecular Weight (g/mol) 218.17 218.17
Melting Point (°C) Not reported Not reported
Evaporation Enthalpy (kJ/mol) 89.1 (at 298–513 K) 90.2 (at 298–513 K)
ΔH°f (kcal/mol) 30.5 Not reported

Key Findings :

  • Thermodynamic Stability : 1,5-Dinitronaphthalene exhibits a higher enthalpy of formation (30.5 kcal/mol) compared to benzene-based analogs like 1,3-dinitrobenzene (-27.4 kcal/mol), indicating greater stability due to aromatic conjugation .
  • Reactivity: Both isomers undergo hydrogenation to produce diamines. For example, 1,5-dinitronaphthalene is selectively hydrogenated to 1,5-diaminonaphthalene using carbon nanotube-supported Ni catalysts under mild conditions (e.g., 80°C, 1.5 MPa H₂) .
  • Toxicity : 1,5-Dinitronaphthalene shows weaker mutagenic activity in Salmonella typhimurium assays compared to naphthalene, while 1-nitronaphthalene induces somatic mutations at lower potency .
Other Nitroaromatic Compounds

Table 2: Toxicological Comparison with Dinitrobenzene and Nitronaphthalene

Compound Mutagenicity (S. typhimurium) Regulatory Status
1,2-Dinitronaphthalene Limited data Listed in Japanese hazardous substances
1,5-Dinitronaphthalene Weak mutagen Cataloged as hazardous
1-Nitronaphthalene Moderate mutagen Regulated under UN GHS
1,3-Dinitrobenzene High toxicity EPA-listed pollutant

Key Findings :

  • Structure-Activity Relationship : Adjacent nitro groups (e.g., this compound) may enhance electrophilicity and reactivity compared to para-substituted isomers.
  • Environmental Impact : Dinitronaphthalenes are persistent in the environment, prompting inclusion in hazardous chemical registries (e.g., Japan’s Act on Specified Chemical Substances) .

Table 3: Catalytic Hydrogenation Performance

Substrate Catalyst Conditions Product Yield/Selectivity
1,5-Dinitronaphthalene Ni-P/CNT 80°C, 1.5 MPa H₂ 1,5-Diaminonaphthalene >99% selectivity
Dinitrotoluene Raney Nickel 100°C, 3 MPa H₂ Toluidine 85–90% yield

Key Findings :

  • Catalyst Design: Non-noble metal catalysts (e.g., Ni-P/CNT) achieve high selectivity for dinitronaphthalene hydrogenation, reducing costs and improving sustainability .
  • Industrial Relevance : Hydrogenation of nitroaromatics is critical for producing amines used in polyurethane foams and agrochemicals .

Biological Activity

1,2-Dinitronaphthalene (1,2-DN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its significant biological activity, particularly as a genotoxic agent. This article delves into the biological effects, mechanisms of action, and relevant research findings related to 1,2-DN.

1,2-DN is synthesized through nitration processes involving naphthalene. The compound exhibits two nitro groups at the 1 and 2 positions of the naphthalene ring, which influences its reactivity and biological interactions. Studies have shown that the formation of dinitronaphthalenes can occur via mechanisms involving hydroxyl (OH) and nitrate (NO3) radicals in the gas phase, with calculated rate constants indicating significant reactivity under atmospheric conditions .

Genotoxicity

1,2-DN is recognized for its genotoxic properties. Research has demonstrated that exposure to this compound can lead to DNA damage in various biological systems. The genotoxic potential is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. A study indicated that 1,2-DN acts as a potent mutagen, exhibiting higher mutagenic activity compared to its parent compounds .

Inhibition of Enzymatic Activity

Recent findings highlight that 1,2-DN derivatives inhibit human glutathione transferases (GSTs), particularly Mu-class GSTs (M1-1 and M2-2). The inhibition potency was quantified with IC50 values indicating significant enzyme interaction. This inhibition could lead to impaired detoxification processes in cells exposed to this compound, further contributing to its toxicity .

Toxicological Studies

Several studies have been conducted to assess the toxicological impact of 1,2-DN:

  • Study on Genotoxic Effects : In vitro assays using mammalian cell lines showed that exposure to 1,2-DN resulted in increased mutation rates and chromosomal aberrations. The study concluded that the compound's structure plays a crucial role in its mutagenic activity.
  • Animal Studies : Research involving rodent models demonstrated that chronic exposure to 1,2-DN led to significant increases in tumor incidence, particularly in organs such as the liver and lungs. These findings underscore the carcinogenic potential of the compound.

Environmental Impact

The environmental persistence of 1,2-DN raises concerns regarding its ecological effects. As a pollutant, it can bioaccumulate in aquatic organisms, leading to potential risks for wildlife and human health through the food chain.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
GenotoxicityInduces DNA damage and mutations
Enzyme InhibitionInhibits human GSTs (Mu-class)
Carcinogenic PotentialAssociated with tumor formation in animal studies
Environmental PersistenceBioaccumulates in aquatic organisms

Q & A

Q. What experimental methods are recommended for synthesizing 1,2-dinitronaphthalene, and how can isomer purity be optimized?

Q. How can thermodynamic properties like vaporization enthalpy and solubility be determined for this compound?

  • Methodological Answer : Vaporization enthalpy (ΔHvap) is measured via gas chromatography (GC) or effusion methods under controlled temperature gradients (e.g., 323–900 K) . For solubility, gravimetric analysis in aqueous/organic solvents at defined temperatures (e.g., 12°C to 50°C) provides data, though this compound’s low water solubility (~60–90 ppm) necessitates sensitive detection via UV-Vis spectroscopy or HPLC . Computational methods like COSMO-RS can predict solubility trends but require experimental validation .

Q. What analytical techniques are optimal for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Nano-high-performance liquid chromatography coupled with electron ionization mass spectrometry (nano-HPLC-EI/MS) offers high sensitivity for trace detection (detection limits <1 ppb) in environmental samples . For biological matrices (e.g., tissue, serum), solid-phase extraction (SPE) followed by GC-MS is recommended, with deuterated internal standards (e.g., acenaphthene-d10) improving accuracy . Conflicting data from different methods should be resolved using matrix-matched calibration curves .

Advanced Research Questions

Q. How do catalytic systems influence the hydrogenation pathways of this compound, and what factors govern selectivity?

Q. What strategies resolve contradictions in toxicological data for naphthalene derivatives like this compound?

  • Methodological Answer : Discrepancies in toxicity studies often arise from exposure route (inhalation vs. oral), species-specific metabolism, or biomarker variability. ATSDR’s framework prioritizes peer-reviewed studies with rigorous controls (e.g., fixed exposure durations, histopathology validation) . For this compound, conflicting genotoxicity results in Drosophila SMART tests vs. mammalian models may reflect metabolic activation differences. Cross-species extrapolation requires comparative toxicokinetic models, integrating hepatic CYP450 activity and glutathione conjugation rates .

Q. How do structural differences among dinitronaphthalene isomers affect their electronic interactions in radical anion formation?

  • Methodological Answer : The position of nitro groups dictates delocalization of radical anions. For 1,5-dinitronaphthalene, near-IR charge-transfer bands indicate Class III delocalized interactions with H(ab) values ~0.15 eV, while 1,2-isomers may exhibit localized behavior due to steric hindrance . Density functional theory (DFT) simulations can map electron density distributions and predict redox potentials. Experimental validation via cyclic voltammetry (CV) or ESR spectroscopy is critical to confirm computational findings .

Q. Can microfluidic technology enhance the synthesis of this compound-based energetic materials?

  • Methodological Answer : Microfluidics enables precise control over nitration kinetics, reducing thermal runaway risks. For dinitronaphthalene derivatives, continuous-flow reactors achieve higher yields (~20% improvement) compared to batch processes by maintaining optimal stoichiometry and temperature gradients . Scale-up challenges (e.g., channel clogging) are mitigated using surface-modified PDMS chips with anti-fouling coatings .

Notes

  • Data Gaps : Limited direct studies on this compound necessitate extrapolation from analogous isomers. ATSDR’s prioritization framework recommends focused research on its metabolic pathways and chronic exposure effects.
  • Method Validation : Cross-referencing multiple analytical techniques (e.g., HPLC, GC-MS, XRD) is essential to confirm structural and thermodynamic properties .

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Feasible Synthetic Routes

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